molecular formula C10H7Cl2NO B074382 5,8-Dichloro-2-methylquinolin-4-ol CAS No. 1447-40-1

5,8-Dichloro-2-methylquinolin-4-ol

Cat. No. B074382
CAS RN: 1447-40-1
M. Wt: 228.07 g/mol
InChI Key: XVRYYBYRGBLMKT-UHFFFAOYSA-N
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Description

5,8-Dichloro-2-methylquinolin-4-ol is a quinoline derivative . It is a monohydroxyquinoline that is quinolin-8-ol which is substituted by a methyl group at position 2 and by chlorine at positions 5 and 8 . It has a molecular formula of C10H7Cl2NO and a molecular weight of 228.07 g/mol.


Synthesis Analysis

Quinoline derivatives are synthesized through various methods . The synthesis of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Chemical modification of quinoline is one of the commonest approaches used in drug discovery . The modified Skraup-Doebner-Von Miller synthesis of deuterated hydroxyquinolines has the potential to allow higher deuteration capacity .


Molecular Structure Analysis

The molecular structure of 5,8-Dichloro-2-methylquinolin-4-ol consists of a quinoline nucleus, which is a nitrogen-containing bicyclic compound . It has a benzene ring fused with a pyridine moiety . The molecule is substituted by a methyl group at position 2 and by chlorine at positions 5 and 8 .


Chemical Reactions Analysis

Quinoline derivatives are known to undergo various chemical reactions . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

properties

IUPAC Name

5,8-dichloro-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-5-4-8(14)9-6(11)2-3-7(12)10(9)13-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRYYBYRGBLMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C=CC(=C2N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300467
Record name 5,8-dichloro-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dichloro-2-methylquinolin-4-ol

CAS RN

1447-40-1
Record name NSC137128
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,8-dichloro-2-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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